Potassium thioglycolate
Overview
Description
Potassium thioglycolate is a chemical compound that is widely used in the cosmetic industry. It is an active ingredient in hair removal creams, also known as depilatory creams. Potassium thioglycolate is a powerful reducing agent that breaks down the protein structure of hair, making it easy to remove.
Scientific Research Applications
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Cosmetology
- Application : Thioglycolic Acid and its salts and esters, including Potassium Thioglycolate, are used in the cosmetology field, specifically in hair care products . They are active substances in permanent wave preparations (cold wave), hair straighteners, and depilation agents .
- Method : These compounds break disulfide bonds in the cortex of the hair. After washing, the hair is treated with a mild solution of hydrogen peroxide, which causes new bonds to form, giving hair the rigid structure necessary for permanent waves .
- Results : The result is a permanent wave or straightening effect on the hair, depending on the specific application .
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Chemical Industry
- Application : Thioglycolic Acid and its salts have been used since the 1950s as an intermediate in the synthesis of organotin stabilizers for PVC (polyvinyl chloride) .
- Results : The result is the production of stabilized PVC, which has improved resistance to heat and light, thus extending the useful life of the material .
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Bacteriology
- Application : Sodium thioglycolate, a salt of Thioglycolic Acid, is a component of thioglycolate broth, a special bacterial growth medium .
- Method : In this context, the thioglycolate serves to create a reducing environment that promotes the growth of anaerobic bacteria .
- Results : The result is a medium that supports the growth and study of a wide range of bacterial species, including those that are anaerobic .
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Leather Processing
- Application : Thioglycolic Acid and its salts are used in the leather industry for hair removal from hides .
- Method : The thioglycolate is applied to the hide, where it breaks down the protein structure of the hair, allowing it to be easily removed .
- Results : The result is a smooth, hair-free hide ready for further processing .
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Nail Treatment
- Application : Thioglycolic Acid has been used to soften nails, either to reshape pincer nails into the correct position or to help topical antifungals penetrate the nail .
- Method : The thioglycolate is applied to the nail, where it softens the keratin structure, allowing for reshaping or improved penetration of other treatments .
- Results : The result is a reshaped nail or improved effectiveness of antifungal treatments .
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Tannin Structure Study
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Chemical Depilatory
- Application : Thioglycolic Acid (TGA) and its salts, including Potassium Thioglycolate, are used as a chemical depilatory .
- Method : TGA and its derivatives break the disulfide bonds in the cortex of hair. This process chemically breaks down hair fibers so that unwanted hair can be removed by simply wiping it from the skin .
- Results : The result is the removal of unwanted hair .
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Manufacturing of Thioglycolates
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Preparation of Thioglycolate Media
properties
IUPAC Name |
potassium;2-sulfanylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2S.K/c3-2(4)1-5;/h5H,1H2,(H,3,4);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTYHTSMCRDHIM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])S.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3KO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68-11-1 (Parent) | |
Record name | Potassium thioglycolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034452512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30885589 | |
Record name | Acetic acid, 2-mercapto-, potassium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30885589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium thioglycolate | |
CAS RN |
34452-51-2 | |
Record name | Potassium thioglycolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034452512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-mercapto-, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, 2-mercapto-, potassium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30885589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium mercaptoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.293 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | POTASSIUM THIOGLYCOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XP5WZO5W6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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